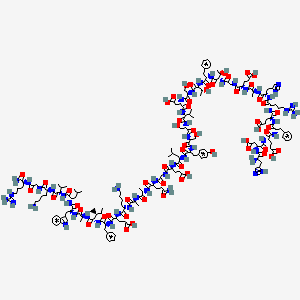

GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 trifluoroacetate salt

Description

GLP-1 (1-36) amide (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt is a peptide hormone derived from post-translational processing of proglucagon in pancreatic α-cells and intestinal L-cells . Its full sequence is H-His-Asp-Glu-Phe-Glu-Arg-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂, with a trifluoroacetate salt formulation enhancing solubility for research use . Unlike the truncated, bioactive GLP-1 (7-36) amide, which predominates in humans, GLP-1 (1-36) amide exhibits minimal insulinotropic activity and is less studied . In Gcgr⁻/⁻ mice, pancreatic levels of GLP-1 (1-36) amide and its truncated forms are elevated, suggesting compensatory mechanisms in glucose regulation .

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H273N51O57/c1-17-93(10)147(180(290)207-97(14)154(264)218-127(73-104-78-198-110-42-28-27-41-108(104)110)169(279)221-122(68-90(4)5)171(281)232-145(91(6)7)178(288)217-112(43-29-31-63-185)156(266)199-81-135(243)208-111(150(189)260)45-33-65-196-183(190)191)234-172(282)125(70-101-37-23-19-24-38-101)223-163(273)119(55-61-141(252)253)214-160(270)113(44-30-32-64-186)210-152(262)95(12)204-151(261)94(11)205-159(269)117(51-57-134(188)242)209-136(244)82-200-158(268)116(53-59-139(248)249)213-166(276)121(67-89(2)3)220-168(278)124(72-103-47-49-107(241)50-48-103)224-175(285)131(84-236)228-177(287)133(86-238)229-179(289)146(92(8)9)233-174(284)130(77-144(258)259)226-176(286)132(85-237)230-182(292)149(99(16)240)235-173(283)126(71-102-39-25-20-26-40-102)227-181(291)148(98(15)239)231-137(245)83-201-157(267)115(52-58-138(246)247)211-153(263)96(13)206-165(275)128(75-106-80-195-88-203-106)225-161(271)114(46-34-66-197-184(192)193)212-162(272)118(54-60-140(250)251)215-167(277)123(69-100-35-21-18-22-36-100)222-164(274)120(56-62-142(254)255)216-170(280)129(76-143(256)257)219-155(265)109(187)74-105-79-194-87-202-105/h18-28,35-42,47-50,78-80,87-99,109,111-133,145-149,198,236-241H,17,29-34,43-46,51-77,81-86,185-187H2,1-16H3,(H2,188,242)(H2,189,260)(H,194,202)(H,195,203)(H,199,266)(H,200,268)(H,201,267)(H,204,261)(H,205,269)(H,206,275)(H,207,290)(H,208,243)(H,209,244)(H,210,262)(H,211,263)(H,212,272)(H,213,276)(H,214,270)(H,215,277)(H,216,280)(H,217,288)(H,218,264)(H,219,265)(H,220,278)(H,221,279)(H,222,274)(H,223,273)(H,224,285)(H,225,271)(H,226,286)(H,227,291)(H,228,287)(H,229,289)(H,230,292)(H,231,245)(H,232,281)(H,233,284)(H,234,282)(H,235,283)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,196)(H4,192,193,197)/t93-,94-,95-,96-,97-,98+,99+,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,145-,146-,147-,148-,149-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEAJSJZACHTSH-FTFYVAQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H273N51O57 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4111 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of GLP-1 (1-36) amide is the glucagon-like peptide-1 receptor (GLP-1R) . This receptor is a G-protein-coupled receptor that is primarily expressed in pancreatic beta cells. GLP-1R plays a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing pancreatic glucagon secretion.

Mode of Action

GLP-1 (1-36) amide binds to and activates its G-protein-coupled receptor, GLP-1R. This interaction triggers a cascade of intracellular events that lead to the enhancement of glucose-dependent insulin secretion. It also suppresses glucagon secretion, which is particularly effective at glucose levels above fasting levels.

Biochemical Pathways

The activation of GLP-1R by GLP-1 (1-36) amide influences several biochemical pathways. It stimulates the adenylyl cyclase pathway, leading to increased cyclic AMP (cAMP) production. This, in turn, activates protein kinase A (PKA), leading to enhanced insulin gene transcription and insulin secretion. Additionally, GLP-1 (1-36) amide has been shown to activate the phosphatidylinositol 3-kinase pathway, which plays a role in the regulation of beta-cell growth and survival.

Pharmacokinetics

GLP-1 (1-36) amide is rapidly degraded primarily by dipeptidyl peptidase-4 (DPP-4), as well as neutral endopeptidase 24.11 (NEP 24.11) and renal clearance, resulting in a half-life of approximately 2 minutes. Consequently, only 10–15% of GLP-1 reaches circulation intact, leading to fasting plasma levels of only 0–15 pmol/L.

Result of Action

The activation of GLP-1R by GLP-1 (1-36) amide results in several molecular and cellular effects. It enhances insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to the regulation of blood glucose levels. Additionally, GLP-1 (1-36) amide has been associated with numerous regulatory and protective effects, including promoting beta-cell growth and survival.

Action Environment

The action of GLP-1 (1-36) amide can be influenced by various environmental factors. For instance, the presence of glucose is a key factor that enhances the insulinotropic effect of GLP-1 (1-36) amide. Additionally, factors such as diet and physical activity can influence the levels of GLP-1 (1-36) amide and its overall effect on glucose homeostasis.

Biochemical Analysis

Biochemical Properties

GLP-1 (1-36) amide trifluoroacetate salt interacts with the GLP-1 receptor, a class B G-protein coupled receptor, found on pancreatic beta cells. Upon binding, it stimulates the release of insulin in a glucose-dependent manner. It also interacts with dipeptidyl peptidase IV (DPP-4), an enzyme that rapidly degrades GLP-1.

Cellular Effects

GLP-1 (1-36) amide trifluoroacetate salt influences various cellular processes. It stimulates insulin secretion from pancreatic beta cells, thereby playing a crucial role in glucose homeostasis. It also suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

Molecular Mechanism

GLP-1 (1-36) amide trifluoroacetate salt exerts its effects at the molecular level by binding to the GLP-1 receptor. This binding activates adenylate cyclase, leading to increased levels of cyclic AMP, which in turn triggers insulin secretion. It is also rapidly degraded by DPP-4 into an inactive form.

Temporal Effects in Laboratory Settings

The effects of GLP-1 (1-36) amide trifluoroacetate salt are transient due to its rapid degradation by DPP-4. Its effects on insulin secretion and glucose homeostasis make it a potential therapeutic target for type 2 diabetes.

Dosage Effects in Animal Models

The effects of GLP-1 (1-36) amide trifluoroacetate salt in animal models are dose-dependent. Higher doses lead to increased insulin secretion and improved glucose tolerance. Excessive doses may lead to adverse effects such as nausea and vomiting.

Metabolic Pathways

GLP-1 (1-36) amide trifluoroacetate salt is involved in the glucose-insulin signaling pathway. It stimulates insulin secretion and inhibits glucagon secretion, thereby regulating blood glucose levels.

Biological Activity

Glucagon-like peptide-1 (GLP-1) is a significant incretin hormone involved in glucose metabolism and insulin secretion. The specific compound GLP-1 (1-36) amide, particularly in its trifluoroacetate salt form, has garnered attention for its potential biological activities across various species, including humans, bovines, guinea pigs, mice, and rats. This article delves into the biological activity of GLP-1 (1-36) amide, examining its mechanisms, effects on insulin secretion, and implications in therapeutic contexts.

GLP-1 (1-36) amide is derived from proglucagon and is characterized by its amino acid sequence:

This peptide plays a crucial role in glucose homeostasis by enhancing insulin secretion from pancreatic beta-cells in a glucose-dependent manner. It also inhibits glucagon release and slows gastric emptying, contributing to increased satiety and reduced food intake .

Insulinotropic Effects

Numerous studies have demonstrated the insulinotropic effects of GLP-1 (1-36) amide. Research indicates that while the amidated forms of GLP-1 (such as GLP-1 (7-36) amide) exhibit significant insulin-releasing properties, the extended forms like GLP-1 (1-36) amide have not shown compelling bioactivities in this regard. For instance, while GLP-1 (7-36) amide effectively stimulates cAMP accumulation and insulin secretion in response to glucose, similar effects for GLP-1 (1-36) have been less pronounced .

Cardioprotective Properties

Emerging evidence suggests potential cardioprotective roles for GLP-1 peptides. For example, studies on GLP-1(9-36) amide indicate it can improve myocardial glucose uptake and enhance left ventricular performance following ischemia-reperfusion injury in rodent models . However, the direct cardioprotective effects of GLP-1 (1-36) amide require further investigation.

Comparative Biological Activity

The following table summarizes the biological activities of various forms of GLP-1:

| Peptide Form | Insulin Secretion | Cardioprotection | Gastric Emptying | Satiety Effects |

|---|---|---|---|---|

| GLP-1 (7-36) amide | Strong | Moderate | Inhibitory | Yes |

| GLP-1 (9-36) amide | None | Strong | Neutral | Yes |

| GLP-1 (1-36) amide | Weak | Unknown | Unknown | Unknown |

Case Studies and Research Findings

A notable study by Drucker et al. examined the effects of various truncated forms of GLP-1 on cell lines and found that only specific isoforms significantly affected cAMP levels and insulin secretion . Furthermore, clinical trials have established that while longer forms like GLP-1(7-37) are active glucoregulatory hormones, no distinctive activities have been attributed to the amidated forms like GLP-1(1-36) .

Scientific Research Applications

Introduction to GLP-1 (1-36) Amide

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone involved in glucose metabolism and insulin secretion. The specific compound GLP-1 (1-36) amide, particularly in its trifluoroacetate salt form, has garnered attention for its potential applications in various biomedical fields. This article explores the scientific research applications of GLP-1 (1-36) amide across multiple species, including humans, bovines, guinea pigs, mice, and rats.

Biological Functions of GLP-1 (1-36) Amide

GLP-1 (1-36) amide is produced in the intestinal L-cells and plays several roles in the body:

- Insulin Secretion : It stimulates glucose-dependent insulin secretion from pancreatic beta cells.

- Gastric Motility : It influences gastric emptying and promotes satiety.

- Glucagon Suppression : It reduces plasma glucagon levels, thereby decreasing hepatic glucose production.

The peptide is processed into shorter forms such as GLP-1 (7-36) amide and GLP-1 (7-37), which are known to exhibit significant biological activity. However, the specific activities of GLP-1 (1-36) amide remain less characterized compared to its truncated counterparts .

Therapeutic Potential

GLP-1 (1-36) amide has been investigated for its therapeutic potential in type 2 diabetes mellitus (T2DM). Studies indicate that while the longer form may not have compelling bioactivities on its own, it contributes to the overall GLP-1 signaling pathway that regulates blood glucose levels. Research suggests that it may play a role in restoring pancreatic beta-cell function .

Case Studies

Several studies have explored the effects of GLP-1 (1-36) amide on beta-cell function:

- Restoration of Beta Cell Function : Research has shown that GLP-1 peptides can enhance insulin gene expression and cyclic AMP levels in rat islet cell lines, indicating a potential role in beta-cell rejuvenation .

- Neuroprotective Effects : Emerging data suggest that GLP-1 receptor agonists may have neuroprotective effects, which could be beneficial for patients with T2DM who are at risk for neurodegenerative diseases .

- Cardiovascular Benefits : The cardiovascular implications of GLP-1 signaling are being explored, with findings indicating potential benefits in reducing inflammation and improving heart function .

Comparative Analysis of GLP-1 Forms

The following table summarizes key differences between various forms of GLP-1:

| Peptide Form | Amino Acids | Biological Activity | Half-Life |

|---|---|---|---|

| GLP-1 (1-36) Amide | 36 | Limited direct activity | Not well established |

| GLP-1 (7-36) Amide | 30 | Strong insulinotropic effect | < 2 minutes |

| GLP-1 (7-37) | 31 | Moderate activity; less potent than (7-36) | < 2 minutes |

Comparison with Similar Compounds

Structural Differences

Key Observations :

- N-terminal truncation (residues 1–6) is critical for receptor activation. GLP-1 (7-36) amide binds GLP-1R with high affinity, while GLP-1 (1-36) amide shows negligible activity due to steric hindrance from the extended N-terminus .

- C-terminal amidation (vs. free glycine in GLP-1 (7-37)) enhances metabolic stability. HPLC retention times differ significantly: GLP-1 (1-36) amide (18 min) vs. GLP-1 (7-36) amide (17 min) .

Key Findings :

- GLP-1 (7-36) amide stimulates insulin secretion at picomolar concentrations but fails to influence skeletal muscle glycogenesis or glucose uptake, unlike insulin .

- GLP-1 (9-36) amide, though inactive at GLP-1R, enhances hippocampal synaptic plasticity in rodents, suggesting non-canonical roles .

Metabolic Stability and Detection

- DPP-4 Cleavage : GLP-1 (7-36) amide is rapidly degraded to GLP-1 (9-36) amide (half-life: 1.5–2 min), whereas GLP-1 (1-36) amide’s susceptibility remains unquantified but inferred to be high .

- Assay Cross-Reactivity :

Pharmacological Implications

- Native Peptides : GLP-1 (7-36) amide’s short half-life limits therapeutic utility, necessitating continuous infusion for cardiac benefits (e.g., reduced myocardial fibrosis in dogs) .

- Synthetic Analogs : Taspoglutide (Aib<sup>8,35</sup> substitutions) and Exenatide resist DPP-4, enabling once-weekly dosing and robust glycemic control .

Preparation Methods

Fmoc-Based SPPS Framework

The synthesis of GLP-1 (1-36) amide employs Fmoc (fluorenylmethyloxycarbonyl) chemistry, as detailed in patent WO2021070202A1. This method involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain. Key steps include:

-

Resin Selection : A Wang or Rink amide resin is used to anchor the C-terminal amino acid (arginine in this case), ensuring amide bond formation upon cleavage.

-

Deprotection : Pyrrolidine (20–30% in DMF) removes the Fmoc group after each coupling step, with minimal side reactions compared to stronger bases like piperidine.

-

Coupling Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate carboxyl groups for efficient amide bond formation.

Species-Specific Sequence Assembly

The peptide chain is assembled from C- to N-terminus, with careful attention to species-specific residues. For example, bovine GLP-1 (1-36) amide substitutes alanine for serine at position 8, while guinea pig variants feature glutamic acid at position 27. These modifications require tailored coupling steps to ensure fidelity.

Table 1: Species-Specific Residue Variations in GLP-1 (1-36) Amide

| Species | Position 2 | Position 5 | Position 7 | Position 27 |

|---|---|---|---|---|

| Human | Asp | Glu | Ala | Glu |

| Bovine | Ser | Asp | Ser | Asp |

| Guinea Pig | Asp | Glu | Ala | Gln |

| Mouse | Asp | Glu | Ala | Glu |

| Rat | Asp | Glu | Ala | Glu |

Stepwise Synthesis Protocol

Resin Loading and Initial Deprotection

-

First Amino Acid Attachment : Arginine (preloaded on Rink amide resin) is deprotected using pyrrolidine (30% in DMF, 2 × 10 min).

-

Coupling Cycle : Each subsequent amino acid (0.5 M in DMF) is coupled using HBTU (0.95 eq) and DIEA (N,N-diisopropylethylamine, 2 eq) for 1–2 hours under nitrogen.

Cleavage and Trifluoroacetate Salt Formation

Final Cleavage from Resin

The peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, yielding the crude peptide-TFA salt.

Purification via Reversed-Phase HPLC

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA. The trifluoroacetate counterion is retained throughout, ensuring consistent salt formation.

Table 2: Typical HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Flow Rate | 1 mL/min |

| Gradient | 10–60% B over 45 min |

| Detection | UV 214 nm |

| Purity Threshold | ≥95% |

Quality Control and Characterization

Q & A

What are the critical structural elements of GLP-1 (1-36) amide that influence its receptor binding and biological activity?

Level: Basic

Answer:

The N-terminal region (positions 7-36) is critical for GLP-1 receptor (GLP-1R) activation. Studies using truncation variants (e.g., GLP-1 (7-36) amide) demonstrate that residues 7-36 retain full insulinotropic activity, while the full-length peptide (1-36) exhibits reduced or no activity . Key residues include His⁷, Ala⁸, and Glu⁹, which facilitate receptor binding and stabilization of the active conformation . Structural modifications, such as methylation or substitution of Phe³, can alter receptor affinity and metabolic stability . For example, [Aib⁸,³⁵] substitutions enhance resistance to dipeptidyl peptidase-4 (DPP-4) degradation .

How can researchers resolve contradictions in reported insulinotropic effects of GLP-1 (1-36) amide across different experimental models?

Level: Advanced

Answer:

Discrepancies arise from variations in peptide processing, species-specific receptor interactions, and assay conditions. For instance:

- In vitro models : Supraphysiological concentrations (>10 nM) of GLP-1 (1-36) amide weakly stimulate insulin secretion in isolated rat islets but show no effect in perfused pig pancreas .

- In vivo models : GLP-1 (1-36) amide does not alter blood glucose in fasted canines but increases circulating insulin in Gcgr⁻/⁻ mice due to compensatory α-cell hyperplasia .

Methodological recommendations :- Use species-specific immunoassays (e.g., AlphaLISA with <0.03 µg/mL sensitivity) to avoid cross-reactivity with truncated forms .

- Validate peptide integrity via HPLC or mass spectrometry to confirm absence of degradation .

What methodologies are recommended for detecting and quantifying GLP-1 (1-36) amide in biological samples?

Level: Basic

Answer:

- Immunoassays : Sandwich ELISA with monoclonal antibodies (e.g., ab26278 for capture) detects intact GLP-1 (1-36) amide without cross-reactivity to GLP-1 (7-36) or GLP-2 . AlphaLISA kits show 0% cross-reactivity with truncated forms at 0.03 µg/mL .

- Chromatography : Reverse-phase HPLC (42% ethanol isocratic) separates GLP-1 (1-36) amide (retention time: 18 min) from truncated derivatives .

- Sample handling : Acidic stabilization (e.g., 1% TFA) prevents DPP-4-mediated degradation during processing .

How does the absence of glucagon receptors (Gcgr⁻/⁻) in murine models affect pancreatic GLP-1 (1-36) amide expression and processing?

Level: Advanced

Answer:

In Gcgr⁻/⁻ mice, pancreatic GLP-1 (1-36) amide levels increase ~9-fold due to compensatory proglucagon upregulation and altered processing by prohormone convertase 1/3 (PC1/3) . Gel filtration profiles show co-elution of GLP-1 (1-36) amide and GLP-1 (7-36) amide at Kd 0.57, suggesting incomplete cleavage in α-cells . This hyperglucagonemia paradoxically improves glucose tolerance via enhanced GLP-1R signaling .

What are the key differences in biological activity between GLP-1 (1-36) amide and its truncated forms (e.g., GLP-1 (7-36) amide)?

Level: Basic

Answer:

- GLP-1 (7-36) amide : Binds GLP-1R with high affinity, stimulating insulin secretion at physiological concentrations (EC₅₀: 0.1–1 nM) .

- GLP-1 (1-36) amide : Lacks insulinotropic activity due to N-terminal interference but may act as a weak antagonist at high concentrations .

- Stability : Truncated forms (7-36) are more susceptible to DPP-4 degradation, whereas full-length peptides exhibit longer half-lives in serum .

What experimental strategies can elucidate tissue-specific processing patterns of proglucagon into GLP-1 (1-36) amide versus other derivatives?

Level: Advanced

Answer:

- Tissue-specific extraction : Compare pancreatic vs. intestinal extracts using region-specific antisera (e.g., antiserum 1953 for GLP-1 (1-36)) .

- Protease inhibition : Treat samples with PC1/3 inhibitors to block cleavage into GLP-1 (7-36) amide .

- Mass spectrometry : Quantify intact peptide ratios (e.g., GLP-1 (1-36):GLP-1 (7-36) in pancreatic islets vs. ileal L-cells) .

What are the implications of interspecies variability in GLP-1 (1-36) amide sequences for translational research?

Level: Advanced

Answer:

Human and rodent GLP-1 (1-36) amide share >90% homology, but critical residues (e.g., position 35 in guinea pigs) may affect receptor binding . For example:

- Human/mouse/rat : Identical sequences enable cross-species immunoassays .

- Guinea pig : Unique substitutions (e.g., Lys³⁵→Arg) require customized antibodies for accurate detection .

Recommendation : Validate receptor activation assays using species-matched GLP-1R transfected cell lines .

How can researchers assess the contribution of GLP-1 (1-36) amide to systemic metabolism independent of insulinotropic effects?

Level: Advanced

Answer:

- Genetic models : Use Glp1r⁻/⁻ mice to isolate non-canonical signaling pathways .

- Tracer studies : Infuse stable isotope-labeled GLP-1 (1-36) amide (e.g., ¹³C/¹⁵N-phenylalanine) to track tissue uptake via LC-MS .

- Functional assays : Measure cAMP-independent effects (e.g., ERK phosphorylation) in hepatocytes or neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.